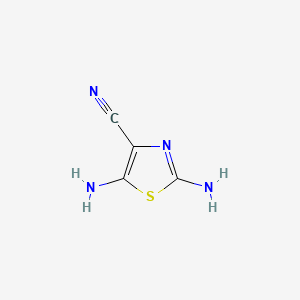
H-Asp-Asp-Asp-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Asp-Asp-Asp-OH, also known as triaspartic acid, is a tripeptide composed of three L-aspartic acid units. It is a white crystalline powder that is soluble in water and acidic solutions but insoluble in organic solvents. This compound is commonly used in biochemical research, particularly in the study of protein structure, function, and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
H-Asp-Asp-Asp-OH can be synthesized using both solid-phase and liquid-phase peptide synthesis methods. The solid-phase synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The liquid-phase synthesis involves the stepwise coupling of protected amino acids in solution, followed by purification through chromatography.
Industrial Production Methods
Industrial production of this compound typically involves automated peptide synthesizers that use solid-phase synthesis techniques. These synthesizers allow for the efficient and high-throughput production of peptides with high purity. The process includes the use of protected amino acids, coupling reagents, and solvents, followed by purification through high-performance liquid chromatography (HPLC) and lyophilization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
H-Asp-Asp-Asp-OH undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Alkylated or acylated derivatives of this compound.
Applications De Recherche Scientifique
H-Asp-Asp-Asp-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Utilized in the study of protein-protein interactions, enzyme kinetics, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based vaccines.
Industry: Employed in the production of peptide-based materials and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of H-Asp-Asp-Asp-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The tripeptide can bind to active sites of enzymes, modulating their activity and affecting biochemical pathways. Additionally, it can interact with cell surface receptors, influencing cellular signaling and function.
Comparaison Avec Des Composés Similaires
H-Asp-Asp-Asp-OH can be compared with other similar compounds, such as:
H-Asp-Asp-OH: A dipeptide composed of two L-aspartic acid units. It is less complex and has different biochemical properties compared to this compound.
H-Glu-Glu-Glu-OH: A tripeptide composed of three L-glutamic acid units. It has similar structural properties but different functional properties due to the presence of glutamic acid instead of aspartic acid.
H-Asp-Glu-Asp-OH: A tripeptide composed of two L-aspartic acid units and one L-glutamic acid unit. It has intermediate properties between this compound and H-Glu-Glu-Glu-OH.
This compound is unique due to its specific sequence of three L-aspartic acid units, which confer distinct biochemical and functional properties.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O10/c13-4(1-7(16)17)10(22)14-5(2-8(18)19)11(23)15-6(12(24)25)3-9(20)21/h4-6H,1-3,13H2,(H,14,22)(H,15,23)(H,16,17)(H,18,19)(H,20,21)(H,24,25)/t4-,5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSHHQXIWLGVDD-ZLUOBGJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
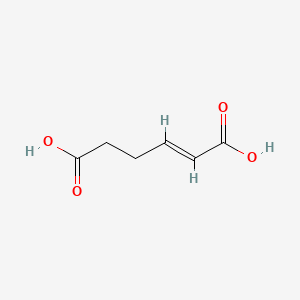
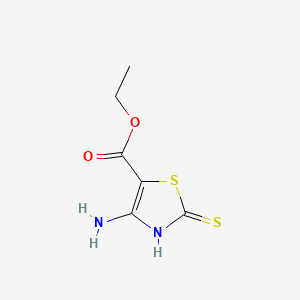
![[(1R,3R,7R,8R,9S,10R,11S,12R)-10,12-dihydroxy-1,8-dimethyl-4-methylidene-5-oxo-12-propan-2-yl-9-tricyclo[9.3.0.03,7]tetradecanyl] acetate](/img/structure/B566458.png)
![hexasodium;1-[6-[4-[2-[4-[[6-(3-carboxylatopyridin-1-ium-1-yl)-4-[3-(1-oxidoethylideneamino)-4-[(8-sulfo-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-2-sulfophenyl]ethenyl]-3-sulfophenyl]imino-4-[3-(1-oxidoethylideneamino)-4-[(8-sulfo-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B566459.png)

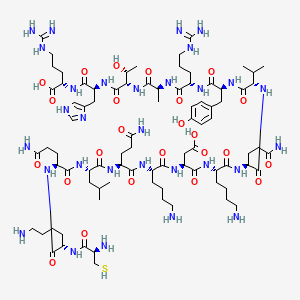
![Bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene-](/img/structure/B566467.png)
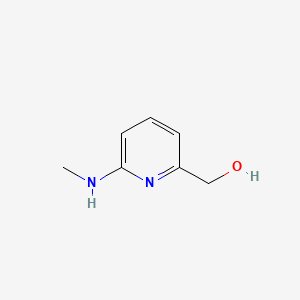
![Imidazo[4,5-g]pyrrolo[1,2-A]benzimidazole](/img/structure/B566471.png)
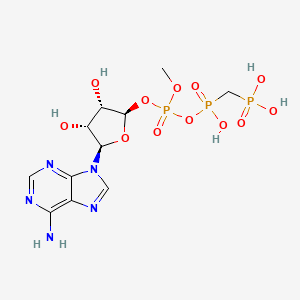
![Prop-2-enimidate;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride;hydrochloride](/img/structure/B566473.png)
